molecular formula C5H7N3O2S B1461694 5-Methyl-3-(methylsulfonyl)-1,2,4-triazine CAS No. 945915-48-0

5-Methyl-3-(methylsulfonyl)-1,2,4-triazine

Cat. No.: B1461694
CAS No.: 945915-48-0
M. Wt: 173.2 g/mol
InChI Key: OBHDYFWNXDBLSG-UHFFFAOYSA-N
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Description

5-Methyl-3-(methylsulfonyl)-1,2,4-triazine: is a heterocyclic compound containing a triazine ring substituted with a methyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(methylsulfonyl)-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1-hexene-3-yn-5-yl methanesulfinat with suitable reagents to form the desired triazine compound . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(methylsulfonyl)-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-3-(methylsulfonyl)-1,2,4-triazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory activities .

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(methylsulfonyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

    5-Methyl-1,2,4-triazine: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    3-(Methylsulfonyl)-1,2,4-triazine: Lacks the methyl group, affecting its stability and interactions.

    5-Methyl-3-(methylthio)-1,2,4-triazine: Contains a methylthio group instead of a methylsulfonyl group, leading to different reactivity and applications.

Uniqueness: 5-Methyl-3-(methylsulfonyl)-1,2,4-triazine is unique due to the presence of both a methyl group and a methylsulfonyl group on the triazine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-methyl-3-methylsulfonyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-4-3-6-8-5(7-4)11(2,9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHDYFWNXDBLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC(=N1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657894
Record name 3-(Methanesulfonyl)-5-methyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945915-48-0
Record name 3-(Methanesulfonyl)-5-methyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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